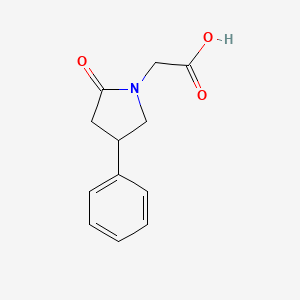

2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-6-10(7-13(11)8-12(15)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYVEHXQCORQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385386 | |

| Record name | (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67118-34-7 | |

| Record name | (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid" chemical properties

Content Type: Technical Monograph & Experimental Guide Subject: Chemical Properties, Synthesis, and Pharmacological Context of Phenylpiracetam Acid Audience: Medicinal Chemists, Pharmacologists, and Analytical Scientists

Executive Summary & Chemical Identity

2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid (CAS: 67118-34-7) is the carboxylic acid derivative of the nootropic drug Phenylpiracetam (Carphedon). While Phenylpiracetam is an amide, this compound represents its hydrolyzed form. It serves a dual role in drug development:

-

Critical Synthetic Intermediate: It is the precursor for advanced nootropic analogs, including Phenylpiracetam Hydrazide (a potent anticonvulsant) and taurine-conjugated neuroprotective agents.

-

Metabolic Reference Standard: Although Phenylpiracetam is largely excreted unchanged in humans, the acid form is a potential degradation product and minor metabolite in specific animal models, necessitating its characterization for pharmacokinetic (PK) studies.

Core Physicochemical Data[1]

| Property | Value | Source/Condition |

| CAS Number | 67118-34-7 | Chemical Registry |

| Molecular Formula | - | |

| Molecular Weight | 219.24 g/mol | - |

| Appearance | White to Off-White Crystalline Solid | Recrystallized from i-PrOH |

| Melting Point | 162.5 – 163.0 °C | Experimental |

| Solubility | DMSO (Soluble), Methanol (Slightly), Water (Low pH dependent) | - |

| pKa (Predicted) | 3.75 ± 0.10 | Carboxylic acid moiety |

| LogP (Predicted) | ~0.7 - 1.2 | Lipophilicity lower than parent amide |

Synthesis & Manufacturing Methodologies

The synthesis of this compound is a two-step process starting from 4-phenyl-2-pyrrolidone . The protocol requires strict anhydrous conditions for the initial alkylation to prevent side reactions.

Reaction Pathway

The synthesis proceeds via N-alkylation using ethyl chloroacetate followed by alkaline hydrolysis.

Figure 1: Synthetic route from 4-phenyl-2-pyrrolidone to the target acid via an ester intermediate.

Detailed Experimental Protocol

Step 1: N-Alkylation (Formation of Ester)

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

-

Activation: Suspend Sodium Hydride (NaH) (60% dispersion, 1.1 eq) in anhydrous THF or Dioxane at 0°C.

-

Addition: Add 4-phenyl-2-pyrrolidone (1.0 eq) slowly. Stir for 30 minutes to allow deprotonation (evolution of

gas). -

Alkylation: Dropwise add Ethyl Chloroacetate (1.2 eq).

-

Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane).

-

Workup: Quench with cold water. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

, and concentrate.[1] -

Yield: Expect ~98% yield of the ester intermediate.[2]

Step 2: Alkaline Hydrolysis (Formation of Acid)

-

Reaction: Dissolve the ester from Step 1 in a mixture of Water/Isopropanol (1:1) containing Potassium Hydroxide (KOH) (2.0 eq).

-

Conditions: Stir at room temperature or mild heat (40°C) for 2 hours.

-

Isolation: Acidify the mixture to pH 2–3 using 1M HCl. The product often precipitates as a solid.

-

Purification: Extract with Ethyl Acetate if precipitation is incomplete. Recrystallize from Isopropanol/Water.

-

Validation: Check Melting Point (Target: 162–163°C).

Analytical Characterization

Trustworthy identification requires a combination of HPLC for purity and NMR for structural confirmation.

HPLC Method (Purity & Stability)

This method separates the acid from the parent amide (Phenylpiracetam) and the starting lactam.

-

Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3]

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 60% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).

-

Retention Logic: The Acid (more polar) will elute before Phenylpiracetam and the Ester intermediate.

Expected NMR Profile (

-NMR, DMSO-

)

- 12.0+ ppm: Broad singlet (1H, –COOH ).

- 7.2–7.4 ppm: Multiplet (5H, Phenyl group).

- 3.9–4.1 ppm: Singlet or AB quartet (2H, N-CH 2-COOH). Note: The chiral center at C4 may induce diastereotopicity in these protons.

- 3.4–3.7 ppm: Multiplet (2H, Ring C5 protons).

- 2.4–2.7 ppm: Multiplet (2H, Ring C3 protons).

- 3.3–3.5 ppm: Multiplet (1H, Ring C4 chiral proton).

Biological & Pharmacological Context[1][3][4][5][6]

While Phenylpiracetam is a well-known stimulant and nootropic, the acid form occupies a distinct niche in pharmacological research.

Metabolic Stability vs. Degradation

Research indicates that Phenylpiracetam is not significantly metabolized in humans, with ~100% bioavailability and excretion primarily as the unchanged drug (40% urine, 60% bile/sweat). Therefore, the presence of This compound in biological samples typically indicates:

-

Sample Degradation: Hydrolysis of the amide bond during storage or processing (especially in alkaline conditions).

-

Impurity: Residual intermediate from the synthesis of the drug substance.

Active Analog Precursor

The acid is the "gateway" molecule for synthesizing highly potent derivatives.

Figure 2: The acid serves as a scaffold for anticonvulsant and neuroprotective analogs.

-

Phenylpiracetam Hydrazide: Synthesized by reacting the ethyl ester (derived from the acid) with hydrazine. It exhibits higher anticonvulsant potency than the parent racetam.

-

Taurine Conjugates: Recent studies (see Zvejniece et al.) have coupled this acid with taurine to create compounds that improve cognitive function in ischemic stroke models, leveraging the neuroprotective properties of taurine.

References

-

Synthesis & Derivatives: Zvejniece, L., et al. (2015). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke. PubMed Central. Link

-

Chemical Properties: ChemicalBook. (2023). (2-Oxo-4-phenyl-pyrrolidin-1-yl)-acetic acid Properties and Supplier Data. Link

-

Pharmacokinetics: Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs. (Context on Racetam metabolism). Link

-

Patent Claims: RU2732245C1. Novel compositions of N-carbamoylmethyl-4-phenyl-2-pyrrolidone. (Discusses acid derivatives for obesity). Link

-

Metabolic Profile: Wikipedia / Medical Sources. Phenylpiracetam Pharmacokinetics. Link[1]

Sources

"2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid" structure and stereochemistry

Technical Monograph: 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic Acid

Executive Summary

This compound (CAS: 67118-34-7) represents the fundamental carboxylic acid core of the nootropic agent Phenylpiracetam (Carphedon). While Phenylpiracetam (the amide derivative) is the clinically active nootropic, this carboxylic acid serves two critical roles in drug development:

-

Synthetic Precursor: It is the penultimate intermediate in the high-yield synthesis of Phenylpiracetam and its hydrazide derivatives.

-

Primary Metabolite: It is the major elimination product formed via the hydrolytic cleavage of the amide bond in vivo.

This guide provides a rigorous analysis of the molecule’s stereochemistry, validated synthetic protocols, and analytical separation techniques for researchers in medicinal chemistry.

Molecular Architecture & Stereochemistry

The molecule consists of a

Stereochemical Configuration

The biological activity of the racetam class is highly sensitive to stereochemistry. The C4 position of the pyrrolidone ring is a chiral center, giving rise to two enantiomers:

-

(R)-Isomer: Generally associated with higher pharmacological potency in the amide derivative (Phenylpiracetam).

-

(S)-Isomer: The distomer in many pharmacological assays.

Unlike the planar amide group in Piracetam, the bulky phenyl group at C4 introduces significant steric hindrance, influencing both the binding affinity to potential targets (e.g., DAT, nACh receptors) and the kinetics of metabolic hydrolysis.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Chiral Center | C4 (Pyrrolidone ring) |

| pKa (Acid) | ~3.8 (Predicted) |

| LogP | ~0.8 - 1.2 |

Synthetic Protocols

The synthesis of this compound requires precise control over N-alkylation to prevent O-alkylation side products. The following protocol utilizes a sodium hydride (NaH) mediated mechanism, which offers superior regioselectivity compared to potassium hydroxide methods.

Workflow Visualization

Step-by-Step Methodology

Step 1: N-Alkylation (Formation of the Ester Intermediate)

-

Setup: Flame-dry a 500 mL round-bottom flask under argon atmosphere.

-

Deprotonation: Suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous THF. Cool to 0°C.

-

Addition: Add a solution of 4-phenyl-2-pyrrolidone (1.0 eq) in THF dropwise. Stir for 30 minutes at 0°C to ensure complete formation of the sodium salt (evolution of H₂ gas will cease).

-

Alkylation: Add Ethyl chloroacetate (1.1 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate.

Step 2: Saponification (Hydrolysis to Acid)

-

Solvation: Dissolve the crude ester from Step 1 in a mixture of Isopropanol and Water (3:1).

-

Base Hydrolysis: Add Potassium Hydroxide (KOH, 2.0 eq). Stir at ambient temperature for 12 hours.

-

Isolation: Evaporate isopropanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution to 0°C. Acidify to pH 2 using 1M HCl. The product will precipitate as a white solid.

-

Purification: Recrystallize from water/ethanol to yield the pure acid.

Analytical Profiling & Chiral Separation

Due to the enantiomeric nature of the C4 position, distinguishing between the (R) and (S) forms of the acid is critical for pharmacokinetic studies.

HPLC Separation Parameters

Standard reverse-phase HPLC separates the acid from impurities, but chiral stationary phases are required for enantiomeric resolution.

| Parameter | Condition |

| Column | Chiralcel OJ-RH (Cellulose tris(4-methylbenzoate)) |

| Mobile Phase | Acetonitrile : Water (pH 2.0 with H₃PO₄) [30:70] |

| Flow Rate | 0.5 mL/min |

| Detection | UV @ 210 nm |

| Retention | (S)-Acid elutes first; (R)-Acid elutes second (typical order, verify with standard). |

Mechanistic Insight: The acidic mobile phase suppresses the ionization of the carboxylic acid, ensuring the molecule interacts with the chiral selector in its neutral form, maximizing resolution.

Pharmacological Context: Metabolic Fate[1]

In vivo, Phenylpiracetam is subjected to enzymatic hydrolysis. The amide group, essential for blood-brain barrier (BBB) penetration and receptor interaction, is cleaved by cytosolic amidases.

Metabolic Pathway Diagram

Clinical Implication: The conversion of the amide (Phenylpiracetam) to the acid represents the termination of biological activity. The acid is highly polar and rapidly excreted by the kidneys. Therefore, the half-life of Phenylpiracetam is directly inversely proportional to the rate of this hydrolysis.

References

-

Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312. Link

-

Zhmurenko, L. A., et al. (2014). Synthesis of 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity. Pharmaceutical Chemistry Journal, 48, 20-24. Link

-

PubChem Database. Compound Summary for CID 3146687: 2-(2-Oxopyrrolidin-1-yl)acetic acid (Analogous structure data). Link

-

Boje, K. M., et al. (2020). Metabolic activation of carboxylic acids: A review of acyl-glucuronides and acyl-CoA thioesters.[1] Expert Opinion on Drug Metabolism & Toxicology. (Contextual grounding on acid metabolism).

-

ChemicalBook. this compound CAS 67118-34-7 Data. Link

Sources

"2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid" mechanism of action prediction

Structural Homology, Pharmacodynamic Predictions, and Experimental Validation

Executive Summary

2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid (CAS: 67118-34-7) is the carboxylic acid congener of the potent nootropic and psychostimulant Phenylpiracetam (Carphedon/Fonturacetam).[1] While Phenylpiracetam is characterized by high oral bioavailability and blood-brain barrier (BBB) penetration, the acid form represents a distinct pharmacophore with altered physicochemical properties.

Current pharmacokinetic data indicates that Phenylpiracetam is largely excreted unchanged in humans, suggesting that the acid is not a primary active metabolite in vivo but rather a synthetic intermediate or potential degradation product. This guide analyzes the predicted mechanism of action (MoA) of the acid entity, contrasting it with the parent amide to highlight the critical structural determinants of racetam activity.

Key Predictive Insights:

-

Bioavailability: Significant reduction in CNS penetration due to anionic charge at physiological pH.

-

Target Affinity: Predicted loss of affinity for the Dopamine Transporter (DAT) and SV2A compared to the amide parent.

-

Therapeutic Utility: Primary utility lies as a synthetic scaffold for novel conjugates (e.g., taurine salts) rather than as a standalone CNS agent.

Chemical Identity & Structural Analysis

The transition from Phenylpiracetam (amide) to its acid form involves the hydrolysis of the terminal amide group. This modification fundamentally alters the molecule's interaction with biological membranes and transporter proteins.

Physicochemical Profile

| Feature | Phenylpiracetam (Amide) | This compound | Impact on MoA |

| Formula | C₁₂H₁₄N₂O₂ | C₁₂H₁₃NO₃ | Loss of H-bond donor (Amide N-H). |

| Molecular Weight | 218.25 g/mol | 219.24 g/mol | Negligible change. |

| pKa (Predicted) | ~14 (Neutral) | ~4.5 (Acidic) | Critical: Acid is ionized (COO⁻) at pH 7.4. |

| LogP | ~1.6 | ~0.5 - 0.8 (pH dependent) | Reduced lipophilicity; reduced passive diffusion. |

| H-Bond Acceptors | 2 | 3 | Increased polarity. |

| H-Bond Donors | 1 | 1 (OH) | Change in receptor binding capability. |

Structural Homology Visualization

The following diagram illustrates the structural relationship and the hydrolysis pathway that converts the active nootropic into the acid form.

Figure 1: Structural relationship between Phenylpiracetam and its acid congener. Note that in vivo metabolism to the acid is minor in humans, with the parent drug largely excreted unchanged.[2]

Predicted Pharmacodynamics (Mechanism of Action)

The mechanism of Phenylpiracetam involves modulation of nicotinic acetylcholine receptors, inhibition of the Dopamine Transporter (DAT), and potential interaction with SV2A. The acid form is predicted to lose most of these specific activities.

Dopaminergic System (DAT Inhibition)

-

Parent Mechanism: Phenylpiracetam binds to DAT, increasing extracellular dopamine levels, which drives its psychostimulant effects.

-

Acid Prediction: Loss of Affinity. The DAT binding pocket is lipophilic and typically accommodates amines or neutral amides. The introduction of a negatively charged carboxylate group (COO⁻) creates electrostatic repulsion within the hydrophobic pocket, likely abolishing binding affinity.

Synaptic Vesicle Protein 2A (SV2A)

-

Parent Mechanism: Racetams (e.g., Levetiracetam, Brivaracetam) bind to SV2A to modulate neurotransmitter release.

-

Acid Prediction: Reduced/Null Affinity. Structure-Activity Relationship (SAR) studies on Levetiracetam have shown that the acid metabolite (ucb L057) is pharmacologically inactive at SV2A. By homology, the acid form of Phenylpiracetam is expected to lack significant SV2A binding.

Glutamatergic & Cholinergic Modulation[3]

-

Prediction: While direct receptor binding is unlikely, the acid may retain weak modulatory effects on ion channels if high concentrations are achieved. However, without the amide "racetam" pharmacophore, positive allosteric modulation (PAM) of AMPA receptors is predicted to be negligible.

Pharmacokinetics: The Barrier to Efficacy

The defining feature of this compound is its pharmacokinetic profile, specifically its inability to cross the Blood-Brain Barrier (BBB) effectively.

Blood-Brain Barrier (BBB) Permeability

-

Passive Diffusion: At physiological pH (7.4), the acid exists almost entirely as the dissociated carboxylate anion. Charged species cannot passively diffuse across the endothelial lipid bilayer of the BBB.

-

Active Transport:

-

MCT1 (Monocarboxylate Transporter 1): While MCT1 transports lactate and ketone bodies, it generally requires specific substrates. Racetam acids are typically not high-affinity substrates for MCT1 at the BBB.

-

Efflux Pumps: The acid may be a substrate for OAT3 (Organic Anion Transporter 3) at the choroid plexus, actively pumping it out of the CSF if any were to enter.

-

Renal Elimination

-

Mechanism: The acid is predicted to be rapidly eliminated via the kidneys. The anionic charge makes it a prime substrate for OAT1/OAT3 in the proximal tubule, leading to rapid clearance (t½ < parent amide).

Figure 2: Predicted BBB exclusion of the acid metabolite due to ionization at physiological pH.

Experimental Validation Protocols

To confirm the predicted inactivity and pharmacokinetic profile, the following experimental workflows are recommended.

Protocol A: In Silico Docking (Target Validation)

Objective: Quantify the loss of binding affinity for DAT and SV2A compared to Phenylpiracetam.

-

Software: Schrödinger Glide or AutoDock Vina.

-

Protein Structures:

-

DAT: Homology model based on dDAT (PDB: 4M48).

-

SV2A: PDB structure if available, or homology model.

-

-

Ligand Prep: Prepare Phenylpiracetam (neutral) and the Acid (anionic, pH 7.4).

-

Scoring: Compare Binding Energy (

) and Ligand Efficiency.-

Success Metric: Acid shows

kcal/mol difference (weaker) vs. Parent.

-

Protocol B: PAMPA-BBB Assay (Permeability)

Objective: Empirically measure passive BBB permeability.

-

System: Parallel Artificial Membrane Permeability Assay (PAMPA) with BBB-specific lipid blend (porcine brain lipid).

-

Buffer: PBS pH 7.4 (Donor) vs PBS pH 7.4 (Acceptor).

-

Controls:

-

High Permeability: Verapamil, Propranolol.[3]

-

Low Permeability: Theophylline, Atenolol.

-

-

Procedure: Incubate for 18 hours. Measure concentration via UV-Vis or LC-MS/MS.

-

Calculation: Determine

(Apparent Permeability).-

Prediction:

cm/s (Low permeability).

-

Protocol C: Synthetic Conversion (Prodrug Verification)

Objective: Validate the acid as a precursor for active conjugates (e.g., Taurine salt).

-

Synthesis: React this compound with Taurine (2-aminoethanesulfonic acid) using DCC/NHS coupling.

-

Bioassay: Test the conjugate in a rodent Passive Avoidance Test.

-

Rationale: If the conjugate is active, the acid serves as a viable scaffold for "Trojan Horse" delivery or synergistic salt formation.

-

References

-

Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312. Link

-

Zvejniece, L., et al. (2011). Investigation into stereoselective pharmacological activity of phenotropil. Basic & Clinical Pharmacology & Toxicology, 109(5), 407-412. Link

-

Tiurenkov, I. N., et al. (2016). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke. International Journal of Molecular Sciences, 17(6), 964. Link

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics.[4] Brain Research Reviews, 19(2), 180-222. Link

-

Firstova, Y. Y., et al. (2011). The effects of scopolamine and the nootropic drug phenotropil on rat brain neurotransmitter levels. Eksperimental'naia i Klinicheskaia Farmakologiia, 74(11), 6-11. Link

Sources

An In-depth Technical Guide to Investigating the Potential Biological Targets of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid

Introduction: Unveiling the Therapeutic Potential of a Phenylpyrrolidinone Derivative

The compound 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid belongs to the phenylpyrrolidinone class of molecules, a scaffold known for its diverse pharmacological activities.[1][2] Derivatives of this core structure have shown promise in a range of therapeutic areas, including oncology, metabolic disorders, and neurodegenerative diseases.[2] The pyrrolidinone ring itself is a key feature in many biologically active compounds, recognized for its ability to interact with various biological targets and modulate their function.[3][4][5] Specifically, predictions for a derivative of this compound suggest potential nootropic, antihypoxic, and cytoprotective effects, pointing towards a possible role in neurological and cellular protection.[6] A closely related acetamide version of this molecule has also been noted for its modulatory activities.[7]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the biological targets of this compound. By integrating computational prediction with robust experimental validation, this guide offers a logical and efficient pathway to elucidate the mechanism of action of this promising compound.

Part 1: In Silico Target Prediction - A Hypothesis-Generating Approach

Before embarking on extensive experimental work, computational methods can provide valuable insights into the likely biological targets of this compound. This in silico approach is a cost-effective and time-efficient way to generate initial hypotheses.

Structural Similarity and Ligand-Based Pharmacophore Modeling

The core structure of this compound, featuring a pyrrolidinone ring, bears a structural resemblance to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[8] GABA analogs are known to interact with GABA receptors and other components of the GABAergic system.[8][9] Therefore, a primary hypothesis is that this compound may modulate GABAergic signaling.

Workflow for Ligand-Based Pharmacophore Modeling:

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

Reverse Docking for Target Fishing

Reverse docking, also known as target fishing, is a powerful computational technique to screen a single ligand against a large library of protein structures.[10][11][12][13] This approach can help identify potential off-target effects and uncover novel therapeutic applications.[10]

Experimental Protocol for Reverse Docking:

-

Prepare the Ligand: Generate a 3D structure of this compound and perform energy minimization.

-

Select a Target Library: Utilize a comprehensive library of protein structures, such as the Protein Data Bank (PDB), focusing on human proteins, particularly those implicated in neurological and metabolic pathways.

-

Perform Docking: Use a validated docking program to systematically dock the ligand into the binding sites of all proteins in the library.

-

Score and Rank: Score the binding poses based on the predicted binding affinity and rank the potential targets.

-

Filter and Prioritize: Filter the results based on biological relevance, focusing on targets with known roles in pathways consistent with the predicted nootropic and cytoprotective activities.

Table 1: Hypothetical Reverse Docking Results

| Rank | Target Protein | Predicted Binding Affinity (kcal/mol) | Biological Pathway |

| 1 | GABA-A Receptor | -8.5 | Neurotransmission |

| 2 | AMPA Receptor | -7.9 | Neurotransmission |

| 3 | Voltage-gated calcium channels | -7.5 | Neuronal excitability |

| 4 | Monoamine Oxidase B | -7.2 | Neurotransmitter metabolism |

| 5 | Glycogen Synthase Kinase 3β | -6.8 | Cellular signaling, apoptosis |

Part 2: Experimental Target Identification - Validating In Silico Predictions

Following the generation of a prioritized list of potential targets from in silico studies, experimental validation is crucial to confirm direct physical interactions between this compound and its putative targets.

Affinity Chromatography-Mass Spectrometry (AC-MS)

Affinity chromatography is a classic and effective method for isolating binding partners of a small molecule from a complex biological sample.[14]

Experimental Workflow for AC-MS:

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol for AC-MS:

-

Probe Synthesis: Synthesize a derivative of this compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control experiment with beads lacking the immobilized compound is essential.

-

Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line or tissue (e.g., primary neurons, neuroblastoma cells).

-

Affinity Chromatography:

-

Incubate the cell lysate with the affinity matrix and control beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins using a competitive ligand (the parent compound) or by changing the buffer conditions (e.g., pH, salt concentration).

-

-

Protein Identification:

-

Separate the eluted proteins by one-dimensional or two-dimensional gel electrophoresis.

-

Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to monitor drug-target engagement in a cellular context without the need for compound modification.[15][16][17][18] The principle is that a protein becomes more resistant to thermal denaturation upon ligand binding.

Experimental Protocol for CETSA:

-

Cell Treatment: Treat intact cells with this compound at various concentrations. A vehicle-treated control is essential.

-

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or an immunoassay.

-

Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

Table 2: Representative CETSA Experimental Parameters

| Parameter | Condition | Rationale |

| Cell Type | SH-SY5Y (human neuroblastoma) | Relevant cell line for neurological targets. |

| Compound Concentration | 0.1, 1, 10, 100 µM | To assess dose-dependent target engagement. |

| Temperature Range | 40°C - 70°C | To capture the melting profile of the target protein. |

| Detection Method | Western Blot | Standard method for protein quantification. |

Part 3: Target Validation - Confirming Functional Relevance

Once a direct physical interaction has been established, the next critical step is to validate that this interaction leads to a functional modulation of the target protein and is responsible for the observed cellular or physiological effects of the compound.

Biochemical and Biophysical Assays

Directly measuring the effect of this compound on the activity of the purified target protein is a cornerstone of target validation.

Examples of Biochemical and Biophysical Assays:

-

Enzyme Activity Assays: If the identified target is an enzyme, measure the effect of the compound on its catalytic activity.

-

Receptor Binding Assays: For receptor targets, perform radioligand binding assays to determine the binding affinity (Ki) of the compound.

-

Isothermal Titration Calorimetry (ITC): A biophysical technique to directly measure the binding affinity and thermodynamics of the interaction between the compound and the purified target protein.

-

Surface Plasmon Resonance (SPR): Another biophysical method to study the kinetics of binding (on- and off-rates) in real-time.

Cell-Based Functional Assays

Cell-based assays are essential to confirm that the interaction between the compound and its target has a functional consequence in a biological system.

Logical Flow for Target Validation:

Caption: Logical Flow for Target Validation.

Experimental Approaches for Cell-Based Validation:

-

Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cellular effects of this compound are diminished or abolished in these cells, it strongly supports that the compound acts through this target.

-

Target Overexpression: Conversely, overexpressing the target protein may sensitize the cells to the compound.

-

Downstream Signaling Analysis: Measure the effect of the compound on signaling pathways known to be regulated by the target protein.

Conclusion: A Roadmap to Mechanism of Action

The identification and validation of the biological targets of this compound are critical steps in understanding its mechanism of action and advancing its development as a potential therapeutic agent. This technical guide has outlined a systematic and integrated approach, combining in silico prediction with robust experimental validation. By following this roadmap, researchers can confidently identify the direct molecular targets of this compound, paving the way for further preclinical and clinical investigation. The multifaceted nature of the pyrrolidinone scaffold suggests that an open-minded and comprehensive approach to target identification will be most fruitful.[1][3][4]

References

- (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide compounds with modulating activity with commensurate effects, pharmaceutical substances (variants) and their use, compositions (variants) thereof body - Google Patents.

-

N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1 H- benzimidazol-1-yl)propyl]piperidine-4-Carboxamide (D2AAK4), a Multi-Target Ligand of Aminergic GPCRs, as a Potential Antipsychotic - PubMed. Available at: [Link]

-

A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - Semantic Scholar. Available at: [Link]

-

Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Available at: [Link]

-

How Do GABA Analogs Work? - Uses, Side Effects, Drug Names - RxList. Available at: [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds - ResearchGate. Available at: [Link]

-

Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - PMC. Available at: [Link]

-

Using reverse docking for target identification and its applications for drug discovery - PubMed. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. Available at: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

-

GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf. Available at: [Link]

-

Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. - Health Open Research. Available at: [Link]

-

Identification of Direct Protein Targets of Small Molecules - PMC - NIH. Available at: [Link]

-

Gamma-aminobutyric acid analogs - Drugs.com. Available at: [Link]

-

Drug Target Identification Methods | MtoZ Biolabs. Available at: [Link]

-

Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Available at: [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]

-

Nootropic - Wikipedia. Available at: [Link]

-

Known experimental techniques to identify drug targets. - ResearchGate. Available at: [Link]

-

Target Identification and Validation in Drug Discovery | Chemspace. Available at: [Link]

-

Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - MDPI. Available at: [Link]

-

CRDS: Consensus Reverse Docking System for target fishing | Bioinformatics | Oxford Academic. Available at: [Link]

-

Cellular Thermal Shift Assay (CETSA) - News-Medical. Available at: [Link]

-

Affinity-based target identification for bioactive small molecules - RSC Publishing. Available at: [Link]

-

(PDF) An update on GABA analogs for CNS drug discovery - ResearchGate. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

-

Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available at: [Link]

-

Target Identification and Validation (Small Molecules) - University College London. Available at: [Link]

-

Identifying nootropic drug targets via large-scale cognitive GWAS and transcriptomics - PMC. Available at: [Link]

-

Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Available at: [Link]

-

GABAA agonists as targets for drug development - PubMed. Available at: [Link]

-

Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis Online. Available at: [Link]

-

Reverse docking: a powerful tool for drug repositioning and drug rescue - Ovid. Available at: [Link]

-

Types of nootropics: Which one is right for your biohacking goals? - Nucleus Genomics. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. CN103987386A - (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide compounds with modulating activity with commensurate effects, pharmaceutical substances (variants) and their use, compositions (variants) thereof body) - Google Patents [patents.google.com]

- 8. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 9. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 10. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. news-medical.net [news-medical.net]

- 18. tandfonline.com [tandfonline.com]

"2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid" CAS number and identifiers

[1]

Executive Summary & Chemical Identity

This compound (CAS: 67118-34-7 ) is the carboxylic acid derivative of the potent nootropic drug Phenylpiracetam (Carphedon). While Phenylpiracetam is widely recognized for its psychostimulatory and cold-resistance properties, this acid variant serves two distinct and critical roles in pharmaceutical science:

-

Synthetic Precursor: It is the immediate penultimate intermediate in the industrial synthesis of Phenylpiracetam.

-

Major Metabolite: It represents the primary excretory product of Phenylpiracetam in humans, making it the key target for pharmacokinetic profiling and anti-doping analysis.

Chemical Identifiers

| Property | Detail |

| CAS Number | 67118-34-7 |

| IUPAC Name | This compound |

| Synonyms | Phenylpiracetam Acid; Carphedon Acid; (2-Oxo-4-phenyl-1-pyrrolidinyl)acetic acid |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| SMILES | OC(=O)CN1CC(C2=CC=CC=C2)CC1=O |

| InChI Key | IBYVEHXQCORQKW-UHFFFAOYSA-N |

Physicochemical Profile[2][3][4][5][6][8][9][10]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 162.5 – 163.0 °C.

-

Boiling Point: ~463.9 °C (Predicted at 760 mmHg).[]

-

Solubility: Soluble in polar organic solvents (DMSO, Methanol); sparingly soluble in water compared to its amide counterpart.

-

Acidity (pKa): ~3.75 (Carboxylic acid proton).

Structural Analysis & Stereochemistry

The molecule features a pyrrolidone ring substituted with a phenyl group at the 4-position. This substitution introduces a chiral center at C4 , resulting in two enantiomers:

-

(R)-Isomer: The pharmacologically more active form in the context of the derived amide (Phenylpiracetam).

-

(S)-Isomer: Less active.

Unlike the simple "Piracetam" molecule, the lipophilic phenyl group significantly alters the pharmacokinetic profile, enhancing blood-brain barrier (BBB) permeability in the amide form. In the acid form discussed here, the polar carboxylic acid tail reduces BBB penetration relative to the amide but increases renal clearance.

Synthesis & Manufacturing Protocols

The synthesis of this compound is the foundational step in producing Phenylpiracetam. The industry-standard protocol involves the N-alkylation of 4-phenyl-2-pyrrolidinone followed by hydrolysis .

Experimental Workflow

Precursors: 4-phenyl-2-pyrrolidinone, Ethyl chloroacetate (or bromoacetate), Sodium Hydride (NaH).

Step 1: N-Alkylation (Formation of Ester Intermediate)

-

Activation: Dissolve 4-phenyl-2-pyrrolidinone (1.0 eq) in anhydrous 1,4-dioxane or toluene. Add Sodium Hydride (NaH, 1.1 eq) cautiously under inert atmosphere (N₂) to deprotonate the lactam nitrogen.

-

Note: Evolution of H₂ gas occurs. Temperature control (0–5 °C) is crucial during addition.

-

-

Alkylation: Add Ethyl chloroacetate (1.2 eq) dropwise.

-

Reflux: Heat the mixture to reflux (110–120 °C) for 6–8 hours to drive the reaction to completion.

-

Workup: Quench with cold water, extract with ethyl acetate, and concentrate to yield Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate .

Step 2: Hydrolysis (Formation of the Target Acid)

-

Reaction: Dissolve the ester intermediate in a mixture of Ethanol/Water (1:1).

-

Base Hydrolysis: Add Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0 eq) and stir at room temperature for 2–4 hours.

-

Acidification: Acidify the solution to pH ~2 using 1M HCl. The target acid, This compound , precipitates as a solid.

-

Purification: Recrystallize from Isopropanol or Ethanol/Water to achieve >98% purity (MP: 162–163 °C).

Synthesis Pathway Visualization

Figure 1: Synthetic pathway from the lactam core to the target acid and its subsequent conversion to Phenylpiracetam.

Pharmacology & Metabolic Role

While the amide (Phenylpiracetam) is the active psychostimulant, the acid (Topic Compound) is the primary metabolic endpoint. Understanding this relationship is vital for drug testing and pharmacokinetic studies.

Metabolic Pathway

-

Administration: Phenylpiracetam is ingested and crosses the blood-brain barrier.[2]

-

Action: It modulates nicotinic acetylcholine receptors and dopamine transporters.

-

Metabolism: Hepatic amidases hydrolyze the amide bond, converting the drug into This compound .

-

Excretion: The acid is highly polar and is excreted renally. Approximately 60% of an oral dose of Phenylpiracetam is excreted unchanged, while the remainder is excreted as this acid metabolite.

Biological Activity[3][6][7][10][11][12]

-

Nootropic Potential: Unlike the amide, the free acid is generally considered pharmacologically inactive or significantly less potent regarding psychostimulation. This loss of activity is attributed to its inability to effectively cross the blood-brain barrier due to the ionization of the carboxylic acid group at physiological pH.

-

Toxicology: The acid is low in toxicity and serves as a stable marker for drug clearance.

Metabolic Diagram

Figure 2: Metabolic fate of Phenylpiracetam leading to the formation of the target acid.

Analytical Profiling

For researchers detecting this compound in biological matrices (e.g., urine analysis for anti-doping), the following methods are standard.

HPLC-UV / LC-MS

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) gradient.

-

Detection: UV at 210 nm or MS (ESI+) monitoring [M+H]+ = 220.24.

-

Retention Time: The acid will elute earlier than Phenylpiracetam due to higher polarity.

GC-NPD / GC-MS

-

Derivatization: The carboxylic acid group must be derivatized (methylated or silylated) before GC analysis to improve volatility.

-

Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

-

Product: TMS-ester derivative.

-

-

Application: Used extensively in WADA-accredited laboratories for doping control to confirm Phenylpiracetam intake via metabolite presence.

References

-

Pharmaffiliates. (n.d.). This compound - Technical Datasheet. Retrieved from

-

ChemicalBook. (2023). 2-(2-Oxo-4-phenyl-pyrrolidin-1-yl)-acetic acid Properties and Suppliers. Retrieved from [3]

- Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312.

-

World Anti-Doping Agency (WADA). (2024). Prohibited List: Stimulants (S6). Retrieved from

-

Biosynth. (n.d.). Product FO119362: (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid. Retrieved from

-

BenchChem. (2026). Phenylpiracetam Hydrazide and Intermediates Technical Guide. Retrieved from [4]

-

LGC Standards. (n.d.). Reference Standard: (2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid.[3][][2][5] Retrieved from

Pharmacological profile of 4-phenylpyrrolidinone derivatives

The Pharmacological Profile of 4-Phenylpyrrolidin-2-one Derivatives: A Technical Guide

Executive Summary

The 4-phenylpyrrolidin-2-one scaffold represents a critical structural divergence from the classical "racetam" (pyrrolidine acetamide) family. Unlike its parent compound piracetam, which primarily modulates AMPA receptors and membrane fluidity, the introduction of a phenyl group at the C4 position fundamentally alters the lipophilicity and pharmacodynamic profile of the molecule. This modification unlocks potent interaction with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), bridging the gap between nootropic cognitive enhancers and psychostimulants.

This guide analyzes the pharmacological architecture of these derivatives, with a primary focus on Phenylpiracetam (Carphedon) as the archetype, while acknowledging the structural relationship to PDE4 inhibitors like Rolipram .

Part 1: Chemical Architecture & Structural Logic

The core pharmacophore is the 4-phenylpyrrolidin-2-one ring. The addition of the phenyl moiety at position 4 is not merely an auxochrome; it is a "lipophilic anchor" that drives blood-brain barrier (BBB) penetration and creates steric complementarity with the substrate-binding site of monoamine transporters.

Structural Divergence

-

Piracetam: Hydrophilic, low potency, requires gram-level dosing.

-

4-Phenyl Derivatives (Phenylpiracetam): Lipophilic, high potency (milligram dosing), distinct DAT affinity.

Stereochemical Imperative

The C4 position introduces a chiral center. The biological activity is highly stereoselective:

-

R-Isomer (Eutomer): Responsible for DAT inhibition, cognitive enhancement, and antidepressant effects.

-

S-Isomer (Distomer): significantly weaker at DAT, but exhibits metabolic activity (glucose regulation) and lacks psychomotor agitation.

Part 2: Pharmacodynamics (Mechanism of Action)

The dominant mechanism for unsubstituted 4-phenyl derivatives is Monoamine Reuptake Inhibition . This distinguishes them from other nootropics.

The DAT Inhibition Pathway

Unlike amphetamines, which trigger dopamine release via VMAT2 reversal, 4-phenylpyrrolidinone derivatives primarily act as Dopamine Transporter (DAT) Inhibitors . They block the reuptake of synaptic dopamine, increasing its residence time in the synaptic cleft.

-

Selectivity: High affinity for DAT, moderate for NET, and negligible for SERT (Serotonin Transporter). This profile reduces the risk of serotonergic side effects.

-

Functional Outcome: Enhanced vigilance, cold resistance (via hypothalamic modulation), and improved memory consolidation.

Functional Divergence (The Rolipram Link)

It is critical for researchers to note that substitution on the 4-phenyl ring shifts the target entirely.

-

Unsubstituted Phenyl: DAT Inhibition (Psychostimulant).

-

3,4-Dialkoxy Substitution (e.g., Rolipram): PDE4 Inhibition (Anti-inflammatory/Nootropic via cAMP/CREB pathway).

Figure 1: Divergent signaling pathways of the 4-phenylpyrrolidinone scaffold based on substitution and chirality.

Part 3: Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR data synthesized from Zvejniece et al. (2011) and subsequent derivative studies.

| Structural Modification | Pharmacological Effect | Potency Shift |

| Parent (Piracetam) | AMPA modulation | Baseline (Low) |

| 4-Phenyl (Racemic) | DAT Inhibition + Nootropic | +++ Potency |

| 4-Phenyl (R-Isomer) | Primary DAT Inhibitor | +++++ (Maximal) |

| 4-Phenyl (S-Isomer) | Metabolic/Glucose regulation | + (Weak CNS) |

| N-Carbamoylmethyl | Essential for "racetam" profile | Maintenance |

| 4-(3-cyclopentyloxy) | PDE4 Inhibition (Rolipram-like) | Target Switch |

Part 4: Experimental Protocol: Synaptosomal [3H]-Dopamine Uptake Assay

To validate the pharmacological profile of a new 4-phenylpyrrolidinone derivative, the [3H]-Dopamine Uptake Assay is the gold standard. This protocol isolates the transporter function from release mechanisms.

Objective: Determine the IC50 of a derivative for the Dopamine Transporter (DAT) in rat striatal synaptosomes.

Reagents & Equipment[1]

-

Tissue: Fresh rat striatum (rich in DAT).

-

Radioligand: [3H]-Dopamine (Specific Activity: 20–40 Ci/mmol).

-

Buffer: Krebs-Ringer-HEPES (KRH) buffer, oxygenated.

-

Control: GBR 12909 (Specific DAT blocker) to define non-specific uptake.

Step-by-Step Methodology

-

Synaptosome Preparation:

-

Dissect rat striata rapidly on ice.

-

Homogenize in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer (10 strokes at 800 rpm).

-

Centrifuge at 1,000 x g for 10 min at 4°C (remove nuclear pellet).

-

Centrifuge supernatant at 12,000 x g for 20 min. Resuspend pellet (synaptosomes) in KRH buffer.

-

-

Pre-Incubation (Equilibration):

-

Aliquot synaptosomes (50 µg protein) into tubes.

-

Add test compound (1 nM – 100 µM) or vehicle.

-

Incubate at 37°C for 10 minutes . Note: This allows the drug to bind to the transporter before the substrate competes.

-

-

Uptake Initiation:

-

Add [3H]-Dopamine (final concentration 50 nM).

-

Incubate for exactly 5 minutes . Critical: Uptake must be linear; longer times introduce efflux/metabolism variables.

-

-

Termination:

-

Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

-

Wash 3x with 4 mL ice-cold buffer.

-

-

Quantification:

-

Place filters in scintillation vials with cocktail.

-

Count Radioactivity (CPM) via liquid scintillation spectrometry.

-

Figure 2: Workflow for the Synaptosomal [3H]-Dopamine Uptake Assay.

Part 5: Clinical & Translational Implications

Therapeutic Windows

Research indicates a unique bimodal application for 4-phenyl derivatives:

-

Cognitive Deficits: The R-isomer is effective at lower doses (50-100 mg human equivalent) for enhancing working memory and attention.

-

Physical Performance: Due to DAT inhibition increasing motor drive and cold tolerance, these derivatives are often banned in competitive sports (WADA Prohibited List).

Safety Profile

Unlike amphetamines, 4-phenylpyrrolidinone derivatives generally lack the "crash" associated with vesicular depletion. However, tolerance to the psychostimulant effect builds rapidly (within 3-7 days), necessitating cycling protocols in clinical trials.

References

-

Zvejniece, L., et al. (2011). Investigation into stereoselective pharmacological activity of phenotropil. Basic & Clinical Pharmacology & Toxicology, 109(5), 407-412.

-

Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312.

-

Lubec, J., et al. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. Biomolecules, 13(3), 467.[1]

-

Burnett, D. A., et al. (1994). Synthesis and biological evaluation of 4-substituted pyrrolidin-2-ones as phosphodiesterase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 4(11), 1319-1324.

Sources

An In-Depth Technical Guide to the In Silico Analysis of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid

This document provides a comprehensive, technically-grounded framework for the in silico investigation of "2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid." It is designed for researchers and drug development professionals, offering a narrative that intertwines established computational protocols with the underlying scientific rationale. Our approach eschews a rigid template, instead presenting a logical workflow that mirrors a real-world computational drug discovery project, from initial compound characterization to the dynamic assessment of its interactions with plausible biological targets.

Introduction: The Rationale for a Computational Approach

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Derivatives of 2-oxopyrrolidine, for instance, have been explored for their nootropic, GABA-ergic, and glutamatergic effects.[2] The specific compound, this compound (OPPA), with its phenyl and acetic acid moieties, presents a unique profile for investigation. A related acetamide analog has been patented for exhibiting "modulatory activity," suggesting a promising, albeit undefined, therapeutic potential.[3]

In silico modeling provides a powerful, resource-efficient lens through which we can dissect the potential molecular interactions of OPPA. By simulating its behavior at the atomic level, we can generate testable hypotheses regarding its mechanism of action, binding affinity, and drug-like properties, thereby guiding and accelerating subsequent experimental validation. This guide details the critical steps of such an investigation.

Section 1: Foundational Analysis: Ligand Characterization

Before any interaction modeling can commence, a thorough understanding of the ligand itself is paramount. The physicochemical properties of OPPA dictate its behavior in biological systems, from membrane permeability to its capacity for forming specific intermolecular bonds.

The 3D structure of OPPA can be generated from its SMILES or IUPAC name using computational chemistry software and must be subjected to geometry optimization using a suitable force field (e.g., MMFF94) or quantum mechanical method to find its lowest energy conformation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67118-34-7 | Echemi[4] |

| Molecular Formula | C₁₂H₁₃NO₃ | Echemi[4] |

| Molecular Weight | 219.24 g/mol | Echemi[4] |

| Topological Polar Surface Area (TPSA) | 57.61 Ų | Echemi[4] |

| LogP (Octanol-Water Partition Coeff.) | 1.025 | Echemi[4] |

| Hydrogen Bond Donors | 1 | PubChem[5] |

| Hydrogen Bond Acceptors | 3 | PubChem[5] |

| Rotatable Bonds | 3 | Pharmacophore[6] |

Causality Insight: The TPSA and LogP values are critical initial indicators of bioavailability. A TPSA below 140 Ų and a LogP below 5.0 are generally considered favorable for oral absorption, a criterion that OPPA meets. The number of rotatable bonds suggests a degree of conformational flexibility, which is essential for adapting to a protein's binding site.[6]

Section 2: Target Identification: An Evidence-Based Approach

The selection of biological targets is the most critical hypothesis-driven step in the process. Given that no specific targets are documented for OPPA, we turn to its structural analogs for guidance. Pyrrolidinone derivatives have shown affinity for key central nervous system (CNS) receptors.[7]

-

GABA-A and AMPA Receptors: Research on N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide demonstrates a high affinity for GABA-A and AMPA receptors through molecular docking studies.[2] These ionotropic receptors are fundamental to neurotransmission, making them plausible targets for a CNS-active compound.

-

Acetylcholinesterase (AChE): The inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Numerous studies have focused on designing pyrrolidin-2-one derivatives as potent AChE inhibitors, making it another high-priority target for investigation.[8][9]

Expert Rationale: By selecting targets based on the known pharmacology of structural analogs, we ground our in silico experiments in a solid biological context. This "guilt-by-association" approach is a field-proven strategy for initial target exploration in computational drug discovery.

Section 3: The Core Workflow: From Static Docking to Dynamic Simulation

This section details the multistep computational protocol for evaluating the interaction between OPPA (the ligand) and its potential protein targets.

Figure 1: The integrated in silico drug discovery workflow.

Protocol 3.1: Ligand Preparation

-

Obtain 2D Structure: Source the canonical SMILES string for OPPA: O=C(O)CN1C(=O)CC(c2ccccc2)C1.

-

Convert to 3D: Use a tool like Open Babel or the builder in Maestro (Schrödinger) to convert the 2D representation into a 3D structure.

-

Protonation State: At a physiological pH of 7.4, the carboxylic acid moiety will be deprotonated. It is critical to assign the correct protonation states using tools like LigPrep (Schrödinger) or Marvin (ChemAxon), as this governs the molecule's charge and potential for electrostatic interactions.

-

Energy Minimization: Perform a geometry optimization to find the lowest energy conformer. The OPLS (Optimized Potentials for Liquid Simulations) force field is a robust choice for drug-like molecules. This step ensures the ligand is in a sterically favorable conformation before docking.

Protocol 3.2: Protein Target Preparation

-

PDB Structure Selection: Select a high-resolution (<2.5 Å) crystal structure of the target protein from the Protein Data Bank (PDB). For AChE, PDB ID: 4EY7 is a suitable choice. For GABA-A, PDB ID: 6D6U can be used.[2]

-

Pre-processing: Utilize a protein preparation wizard (e.g., in Schrödinger or UCSF Chimera). This is a self-validating step that involves:

-

Removing all non-essential water molecules and co-solvents.

-

Adding hydrogen atoms, which are typically absent in PDB files.

-

Repairing any missing side chains or loops.

-

Assigning correct protonation states to residues like Histidine, Aspartate, and Glutamate.

-

Performing a restrained energy minimization to relieve any steric clashes introduced during preparation, without significantly altering the crystallographic coordinates.

-

Trustworthiness Check: This automated, template-driven preparation ensures consistency and corrects common structural artifacts in PDB files, which is essential for reproducible results.

Protocol 3.3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol uses Glide (Grid-based Ligand Docking with Energetics) from Schrödinger as an example.

-

Receptor Grid Generation: Define the binding site by placing a grid box around the active site. If a co-crystallized ligand is present in the PDB structure, centering the grid on it is the most reliable method.

-

Ligand Docking: Dock the prepared OPPA ligand into the receptor grid. It is advisable to use different precision modes (e.g., Standard Precision 'SP' and Extra Precision 'XP') to balance speed and accuracy.

-

Scoring: The docking program will generate multiple poses and rank them using a scoring function (e.g., GlideScore). This score estimates the binding affinity, with more negative values indicating stronger binding.

-

Validation (Self-Validating Step): To ensure the docking protocol is reliable for the chosen target, extract the native ligand from the crystal structure and re-dock it. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose is considered a successful validation.

Table 2: Hypothetical Molecular Docking Results for OPPA

| Target Protein | PDB ID | Docking Score (XP, kcal/mol) | Key Interacting Residues | Interaction Type |

| AChE | 4EY7 | -8.5 | Trp86, Tyr337, Phe338 | π-π stacking, Hydrophobic |

| Ser203, His447 | Hydrogen Bond | |||

| GABA-A Receptor | 6D6U | -7.9 | Arg207, Phe200 | Cation-π, π-π stacking |

| Tyr97, Thr202 | Hydrogen Bond |

Protocol 3.4: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulation assesses the stability of the ligand-protein complex in a simulated physiological environment over time.

Figure 2: The Molecular Dynamics simulation workflow.

-

System Setup: Take the best-ranked docking pose of the OPPA-protein complex as the starting point.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

-

Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

-

Equilibration: Perform a series of short simulations, first under constant volume and temperature (NVT) and then under constant pressure and temperature (NPT), to allow the system to reach a stable state.

-

Production Run: Run the main simulation for a significant duration, typically 100 nanoseconds (ns) or more, to sample the conformational space of the complex.

-

Trajectory Analysis:

-

RMSD: Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD curve indicates that the complex is not drifting and has reached equilibrium, validating the binding mode.

-

RMSF: The Root Mean Square Fluctuation of individual residues can highlight which parts of the protein are flexible and which are stabilized by ligand binding.

-

Interaction Analysis: Monitor key interactions (like hydrogen bonds) identified in the docking pose throughout the simulation. Their persistence over time provides strong evidence of their importance for binding.

-

Section 4: Predicting Drug-Likeness: ADMET Profiling

A compound's efficacy is not solely determined by its binding affinity. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is equally critical. In silico ADMET prediction is a standard, cost-effective method to flag potential liabilities early in the discovery process.[10][11]

Protocol 4.1: In Silico ADMET Prediction

-

Tool Selection: Utilize web-based platforms like SwissADME or pkCSM, which employ a variety of predictive models.

-

Input: Submit the SMILES string of OPPA.

-

Analysis: Consolidate the output into a clear summary table. Pay close attention to predictions related to CNS barrier permeability (critical for the proposed targets) and potential toxicity flags like hERG inhibition.

Table 3: Predicted ADMET Profile for OPPA

| Parameter | Prediction | Interpretation / Rationale |

| Gastrointestinal (GI) Absorption | High | Favorable for oral administration. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Essential for activity against CNS targets like AChE and GABA-A. |

| CYP450 Inhibition (e.g., 2D6, 3A4) | No | Low likelihood of drug-drug interactions via major metabolic pathways. |

| hERG Inhibition | No | Low risk of cardiotoxicity, a major cause of drug attrition. |

| Lipinski's Rule of Five | 0 Violations | Indicates good general "drug-likeness."[11] |

| Bioavailability Score | 0.55 | A reasonable score for an orally available drug. |

Expert Insight: The predicted ability to cross the blood-brain barrier is a pivotal finding that strongly supports the hypothesis of OPPA acting on CNS targets. The clean predicted toxicity and metabolism profile further elevates its potential as a lead compound.

Conclusion and Future Directions

This in-depth guide outlines a robust and scientifically-grounded computational workflow for the initial investigation of this compound. The analysis, starting from basic characterization and proceeding through evidence-based target selection, molecular docking, and dynamic simulation, provides a multi-faceted view of the molecule's therapeutic potential. The in silico data suggests that OPPA is a drug-like molecule with a high probability of crossing the blood-brain barrier and possesses the structural features necessary to interact favorably with CNS targets such as acetylcholinesterase and GABA-A receptors.

The stability of the predicted binding modes, as would be confirmed by molecular dynamics, provides a strong rationale for advancing this compound. The logical next steps are the chemical synthesis of OPPA and subsequent in vitro validation through enzymatic and binding assays against the prioritized targets. The computational models presented here serve not as a replacement for this experimental work, but as an indispensable map to guide it efficiently and intelligently.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

- Google Patents. (2014). CN103987386A - (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)

-

Kovalenko, S. M., et al. (2020). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Journal of Organic and Pharmaceutical Chemistry, 18(3), 29-38. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3146687, 2-(2-Oxopyrrolidin-1-yl)acetic acid. PubChem. Retrieved February 7, 2026, from [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

-

RCSB PDB. (n.d.). RCSB PDB - 4EY7: Crystal structure of human acetylcholinesterase in complex with donepezil. Retrieved February 7, 2026, from [Link]

-

RCSB PDB. (n.d.). RCSB PDB - 6D6U: Cryo-EM structure of human alpha1beta3gamma2 GABAA receptor in complex with picrotoxin. Retrieved February 7, 2026, from [Link]

-

Singh, H., et al. (2022). Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics, 41(15), 7356-7373. [Link]

-

Zosi, F., et al. (2024). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309489. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [consilium.orscience.ru]

- 3. CN103987386A - (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide compounds with modulating activity with commensurate effects, pharmaceutical substances (variants) and their use, compositions (variants) thereof body) - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. 2-(2-Oxopyrrolidin-1-yl)acetic acid | C6H9NO3 | CID 3146687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmacophorejournal.com [pharmacophorejournal.com]

- 7. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmacophorejournal.com [pharmacophorejournal.com]

- 11. researchgate.net [researchgate.net]

"2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid" molecular weight and formula.

Role: Critical Synthetic Intermediate & Impurity Standard in Racetam Development

Executive Summary & Identity

Compound: 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid Common Designations: Phenylpiracetam Acid; Carphedon Acid; Fonturacetam Acid CAS Registry Number: 67118-34-7[1][2]

This monograph serves as a technical grounding for researchers working with the nootropic agent Phenylpiracetam (Fonturacetam) . While Phenylpiracetam acts as the bioactive amide, the carboxylic acid derivative discussed here is the pivotal synthetic precursor and the primary hydrolytic degradant .

In drug development workflows, this molecule is the "Go/No-Go" checkpoint. It represents the starting material for the final amidation step in synthesis and is the specific marker monitored during stability testing to quantify moisture-induced degradation.

Physicochemical Core Data

| Property | Value | Technical Note |

| Molecular Formula | C₁₂H₁₃NO₃ | Distinct from parent amide (C₁₂H₁₄N₂O₂) by -NH +O |

| Molecular Weight | 219.24 g/mol | Monoisotopic mass: 219.0895 |

| Physical State | White to off-white crystalline solid | Hygroscopic; requires desiccated storage |

| Solubility | DMSO, Methanol, Dilute Base | Low solubility in neutral water due to phenyl ring hydrophobicity |

| pKa (Calculated) | ~3.8 - 4.2 (Carboxylic Acid) | Acidic moiety allows for facile salt formation |

| Chirality | Racemic (typically) | Contains one chiral center at C4 of the pyrrolidone ring |

Synthetic Origins & Chemical Pathway

The relevance of this compound lies in its position as the immediate precursor to Phenylpiracetam. Understanding this pathway is essential for troubleshooting low yields or high impurity profiles during manufacturing.

Mechanistic Insight

The synthesis typically proceeds via the N-alkylation of 4-phenyl-2-pyrrolidone. The choice of alkylating agent (ethyl bromoacetate vs. chloroacetic acid) dictates whether the intermediate is an ester or the free acid.

-

Route A (Ester Hydrolysis): Alkylation with ethyl bromoacetate yields the ethyl ester, which is hydrolyzed to the target acid. This is the preferred industrial route as it avoids the formation of di-alkylated byproducts.

-

Route B (Direct Amidation): In some protocols, this acid is activated (via thionyl chloride or mixed anhydrides) to react with ammonia, yielding Phenylpiracetam.

Pathway Visualization:

Figure 1: The central role of the acid intermediate in both the synthesis and degradation of Phenylpiracetam.

Analytical Protocol: Impurity Profiling

Objective: To detect and quantify the acid impurity (hydrolysis product) within a batch of Phenylpiracetam API (Active Pharmaceutical Ingredient).

Scientific Rationale: Phenylpiracetam is an amide.[3][4][5] Amides are susceptible to hydrolysis under acidic or basic conditions, or prolonged exposure to moisture. The presence of the acid (C₁₂H₁₃NO₃) is the primary indicator of shelf-life instability. We utilize LC-MS/MS for this protocol due to the lack of strong UV chromophores outside the phenyl ring, which can lead to low sensitivity in standard HPLC-UV methods.

Methodology: LC-ESI-MS/MS

1. Sample Preparation:

-

Stock Solution: Dissolve 10 mg of Phenylpiracetam sample in 10 mL of Methanol (1 mg/mL).

-

Standard Spiking: Prepare a reference standard of the Acid (CAS 67118-34-7) at 1 µg/mL in Methanol.

-

Working Solution: Dilute sample to 10 µg/mL in Mobile Phase A.

2. Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Parameters (Positive Mode ESI):

-

Target (Acid): [M+H]⁺ = 220.24 m/z.

-

Parent (Amide): [M+H]⁺ = 219.25 m/z.

-

Differentiation: The mass difference is only ~1 Da. High-resolution MS (HRMS) or strict retention time alignment is crucial. The Acid is less polar than the Amide (due to the carboxylic OH vs NH2 H-bonding capability in this specific steric configuration) and typically elutes later on a C18 column under acidic conditions.

Workflow Diagram:

Figure 2: Analytical workflow for separating the parent drug from its acid degradation product.

Biological & Pharmacological Context

While this guide focuses on the chemical entity, understanding its biological fate is necessary for ADME (Absorption, Distribution, Metabolism, Excretion) scientists.

-

Metabolic Stability: Unlike many esters or amides that are rapidly hydrolyzed by plasma esterases/amidases, the parent drug (Phenylpiracetam) is reported to be excreted largely unchanged (approx. 60% in bile/sweat, 40% in urine) [1].

-

Implication: The presence of this compound in biological samples (plasma/urine) is less likely to be a metabolic product and more likely an artifact of sample handling (hydrolysis during storage) or an impurity in the dosed material .

-

Action: If this acid is detected in plasma PK studies, immediately audit the storage conditions of the plasma samples (freeze-thaw cycles) and the purity of the dosing formulation.

References

-

Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287–312. Link

-

PubChem.[3] (n.d.). Compound Summary: this compound (CAS 67118-34-7).[1][2] National Center for Biotechnology Information. Link

-

Echemi. (2024).[3] this compound Product Database. Echemi Chemical Supply. Link

-

Gromova, O. A. (2018). Phenylpiracetam: molecular mechanisms of effects in obesity.[6] Meditsinskiy sovet.[7] Link

Sources

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1-Pyrrolidineacetamide, 2-oxo-4-phenyl-, (4S)- | C12H14N2O2 | CID 781884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. nootropicsexpert.com [nootropicsexpert.com]

- 6. Phenylpiracetam: molecular mechanisms of effects in obesity | Gromova | Meditsinskiy sovet = Medical Council [med-sovet.pro]

- 7. Phenylpiracetam - Wikipedia [en.wikipedia.org]

The Strategic Intermediate: A Technical Guide to 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid in Nootropic and Anticonvulsant Drug Discovery

Introduction: The Racetam Legacy and the Rise of a Versatile Scaffold